Ivabradine D6 Hydrochloride is a deuterated form of Ivabradine, a medication primarily used to manage heart conditions by lowering heart rate. The deuterated version incorporates deuterium atoms, which are heavier isotopes of hydrogen, enhancing its utility in scientific research, particularly in pharmacokinetics and metabolic studies. This compound is characterized by its selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically targeting the funny current (If) in the sinoatrial node, leading to a reduction in heart rate without significantly affecting myocardial contractility or vascular tone .
These reactions are critical for understanding the compound's behavior and potential modifications in laboratory settings.
The primary biological activity of Ivabradine D6 Hydrochloride is its ability to selectively inhibit the If current in cardiac pacemaker cells. This inhibition slows down the diastolic depolarization slope, effectively reducing heart rate. Unlike traditional heart rate-lowering medications such as beta-blockers and calcium channel blockers, Ivabradine does not negatively impact myocardial contractility or vascular tone, making it a unique therapeutic option for patients with conditions requiring heart rate management .
The synthesis of Ivabradine D6 Hydrochloride involves:
These methods ensure high purity and consistency of the final product, which is essential for its application in research.
Ivabradine D6 Hydrochloride has several important applications:
Ivabradine D6 Hydrochloride stands out among other heart rate-lowering agents due to its unique mechanism of action. Below is a comparison with similar compounds:
| Compound | Mechanism of Action | Effects on Myocardial Contractility | Unique Features |
|---|---|---|---|
| Beta-blockers | Block beta-adrenergic receptors | Can reduce contractility | Non-selective; may affect vascular tone |
| Calcium Channel Blockers | Inhibit calcium influx | Can reduce contractility | Affect vascular tone; broader cardiovascular effects |
| Digoxin | Increases vagal tone | Narrow therapeutic window | Potential toxicity; affects both heart rate and contractility |
| Ivabradine D6 Hydrochloride | Selectively inhibits If current | Minimal effect | Specific action on pacemaker cells; favorable side effect profile |
This comparison highlights Ivabradine D6 Hydrochloride's unique position as a targeted therapy for managing heart rate without adversely affecting cardiac output or vascular resistance, making it particularly advantageous for patients with specific cardiovascular conditions .
Ivabradine D6 Hydrochloride, with the chemical name (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-bis(methoxy-d3)-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one hydrochloride, represents an important deuterium-labeled pharmaceutical compound with a molecular formula of C27H31D6ClN2O5 and a molecular weight of 511.08 [1] [2]. The compound features selective deuteration at the methoxy groups, specifically incorporating six deuterium atoms in place of hydrogen atoms [3].
Deuteration of heterocyclic compounds like Ivabradine requires specialized techniques that can selectively introduce deuterium atoms at specific positions while maintaining the structural integrity of the complex molecular framework [5]. For heterocyclic compounds such as Ivabradine, which contains both benzazepine and bicyclic moieties, selective deuteration presents unique synthetic challenges that must be addressed through specialized methodologies [5] [6].
Flow-based techniques have emerged as particularly effective for the catalytic deuteration of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceutical applications [5]. These approaches utilize continuous flow reactors combined with pressure-controlled electrolytic deuterium production, offering advantages in terms of fine-tuning reaction parameters such as pressure, temperature, and flow rate to optimize deuteration conditions [5] [9]. The deuterium source in such systems is typically deuterium oxide (D2O), which is consumed in minimal quantities, making the process economically viable for pharmaceutical applications [5].
Metal-free deuteration methods have also been developed for selective ortho-deuteration of nitrogen heterocycles, proceeding at room temperature in remarkably short timeframes of approximately 5 minutes [15]. These approaches achieve high deuterium incorporation across diverse nitrogen-containing heterocyclic structures, including those found in bioactive compounds like Ivabradine [15]. The regioselectivity in these reactions is driven by increased acidity at the ortho-position, enabling deprotonation by in-situ generated reagents [15].
Table 1: Comparison of Deuteration Techniques for Heterocyclic Compounds
| Technique | Reaction Time | Temperature | Catalyst Type | Deuterium Source | Selectivity |
|---|---|---|---|---|---|
| Flow-based catalytic | 30-60 min | 50-100°C | Transition metals | D2O | High |
| Metal-free ortho-deuteration | 5 min | Room temperature | None | DMSO-d6 | Very high |
| Photocatalytic dual pathway | 2-4 hours | 25-40°C | CdS quantum dots | D2O | Moderate to high |
| Pd/C-Al-D2O system | 20-60 min | 60-190°C | Palladium on carbon | D2O | High |
Catalytic hydrogenation represents a cornerstone methodology for isotopic labeling of compounds like Ivabradine D6 Hydrochloride [6] [11]. The synthesis of Ivabradine D6 Hydrochloride employs strategic catalytic hydrogenation to introduce deuterium atoms at specific positions, particularly at the methoxy groups of the benzazepine ring [2] [18].
Recent advances in hydrogen isotope labeling have introduced dual hydrogen isotope exchange (HIE) pathway mechanisms that significantly enhance the versatility and efficiency of deuteration processes [6] [21]. A notable example involves heterogeneous photocatalytic systems utilizing cadmium sulfide quantum dot catalysts, which facilitate simultaneous labeling of multiple sites with varying types of carbon-hydrogen bonds in complex molecules [21]. This approach is particularly valuable for pharmaceutical compounds like Ivabradine, where selective deuteration at specific functional groups is required [21].
The synthesis of Ivabradine D6 Hydrochloride typically involves a two-stage process, with the first stage focusing on the preparation of the core molecular structure and the second stage involving selective deuteration [28]. The deuteration process often employs palladium catalysts, such as palladium on activated carbon (Pd/C), which facilitate the exchange of hydrogen atoms with deuterium at the targeted methoxy positions [28] [11]. This catalytic approach ensures high deuterium incorporation while maintaining the stereochemical integrity of the molecule [11].
For the specific case of Ivabradine D6 Hydrochloride, the deuteration is focused on the methoxy groups of the benzazepine ring, resulting in the incorporation of six deuterium atoms (two methoxy-d3 groups) [18] [2]. The catalytic hydrogenation strategy must be carefully controlled to ensure selective deuteration at these positions without affecting other parts of the molecule [11] [23]. The reaction conditions, including temperature, pressure, catalyst loading, and reaction time, are optimized to achieve high deuterium incorporation (typically >98%) while minimizing side reactions or degradation of the compound [18] [11].
Innovative approaches for selective deuteration include the use of nanostructured iron catalysts prepared by combining cellulose with iron salts, which permit selective deuteration of heteroarenes including those with aniline, phenol, and indole functionalities [23]. These methodologies represent easily scalable deuteration processes that have been demonstrated at kilogram scale, with air- and water-stable catalysts enabling efficient labeling with high quality control [23].
The industrial-scale production of deuterated compounds like Ivabradine D6 Hydrochloride presents numerous challenges that must be addressed to ensure efficient, cost-effective, and high-quality manufacturing processes [24] [16]. One of the primary challenges is the limited supply and high cost of deuterium sources, which can significantly impact the economic viability of large-scale production [16] [24].
India has recently taken steps to address these challenges by extending financial support for setting up dedicated manufacturing facilities for commercial-scale production of deuterated reagents and building blocks [24]. This initiative recognizes the increasing global demand for deuterated compounds across sectors including pharmaceuticals, organic light-emitting diodes (OLEDs), semiconductors, and fiber optics [24]. The collaboration between manufacturers and government agencies, such as the Heavy Water Board, ensures long-term access to heavy water, providing a competitive edge and scalability essential for global competitiveness [24].
Flow synthesis methods have emerged as promising approaches for industrial-scale production of deuterated aromatic compounds [25]. These methods allow the entire process from raw material preparation to purification to be carried out in a single step, significantly reducing process time compared to conventional batch synthesis methods [25]. When synthesizing deuterated aromatic compounds with high deuteration ratios through hydrogen-deuterium exchange reactions using deuterium oxide, the amount of expensive deuterium oxide can be reduced more effectively in systems where the target deuteration ratio is reached through stepwise exchange reactions rather than single-step processes [25].
Table 2: Industrial-Scale Production Challenges and Solutions for Deuterated Compounds
| Challenge | Impact | Potential Solutions |
|---|---|---|
| Limited deuterium supply | Increased production costs | Strategic partnerships with heavy water suppliers |
| High cost of deuterium sources | Reduced economic viability | Stepwise H-D exchange reactions to minimize D2O usage |
| Scaling reaction conditions | Inconsistent deuteration ratios | Flow synthesis methods with multiple reactors in series |
| Purification at scale | Product quality issues | Automated purification systems with in-line quality control |
| Quality control | Variable isotopic purity | Advanced analytical techniques for real-time monitoring |
The development of effective synthesis methods for deuterated compounds at industrial scale requires careful optimization of reaction parameters and innovative approaches to overcome these challenges [25] [30]. For example, the concept of iterative runs in continuous-flow technology (recirculation process) has been proposed as an approach to unlock the potential of hydrogen-deuterium exchange [30]. This closed-loop process grants access to deuterated compounds with high isotopic purities, labeled at precise sites or fully deuterated as required, in a fast, productive, and environmentally friendly manner [30].
Current production capabilities for deuterated compounds like Ivabradine D6 Hydrochloride are typically limited to smaller scales, with examples such as the production of deuterated naphthalene derivatives at approximately 1 kg/month using two reactors in series [25]. Ongoing development efforts focus on increasing production scale and automating systems to achieve cost reduction while maintaining high deuteration ratios and product quality [25] [24].
The purification and quality control of deuterated compounds like Ivabradine D6 Hydrochloride are critical aspects of the production process that ensure the final product meets stringent specifications for pharmaceutical applications [18] [13]. Purification protocols for deuterated compounds must effectively remove unreacted starting materials, catalysts, and by-products while preserving the deuterium incorporation and stereochemical integrity of the target molecule [14] [18].
For Ivabradine D6 Hydrochloride, the purification process typically involves a combination of techniques including filtration to remove catalysts, solvent extraction, crystallization, and chromatographic methods [14] [28]. The specific purification protocol may include initial filtration to remove palladium catalysts, followed by pH adjustment using hydrochloric acid to form the hydrochloride salt, and crystallization to obtain the pure compound [28]. This multi-step purification approach ensures high purity levels, typically exceeding 99% as determined by liquid chromatography-mass spectrometry (LCMS) [18].
Quality control measures for deuterated compounds focus on several key parameters, including chemical purity, isotopic enrichment (deuteration ratio), and stereochemical purity [13] [18]. For Ivabradine D6 Hydrochloride, quality control specifications typically include:
The quality of deuterated solvents used in the synthesis and purification processes is also of critical importance, particularly for applications requiring high purity standards [13]. Impurities in deuterated solvents can overlap with target signals in analytical measurements, introducing bias in signal areas [13]. Additionally, high moisture content or incomplete deuteration can affect the dynamic range and sensitivity of analytical measurements [13].
Table 3: Quality Control Parameters for Ivabradine D6 Hydrochloride
| Parameter | Specification | Analytical Method |
|---|---|---|
| Chemical Purity | >99.0% | LCMS |
| Isotopic Enrichment | >98.5% | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Structural Confirmation | Consistent with structure | Spectroscopic Methods |
| Water Content | <0.5% | Karl Fischer Titration |
| Residual Solvents | Within acceptable limits | Gas Chromatography |
Advanced analytical techniques play a crucial role in the quality control of deuterated compounds [20] [13]. Mass spectrometry is particularly valuable for determining isotopic enrichment and confirming the position of deuterium atoms within the molecule [20]. For compounds like Ivabradine D6 Hydrochloride, the use of deuterated internal standards in analytical methods enhances the accuracy and reproducibility of quantitative measurements [20].
Proton Nuclear Magnetic Resonance (1H NMR) analysis of Ivabradine D6 Hydrochloride reveals characteristic spectral patterns consistent with the molecular structure [1] [2]. The compound demonstrates reduced signal integration at deuterated positions, particularly affecting the methoxy groups where deuterium substitution occurs. Aromatic protons appear in the expected region between 6.7-7.0 ppm, while methoxy groups exhibit signals at 3.7-3.9 ppm [3]. The deuterium incorporation results in distinct spectral changes that enable unambiguous identification and quantification of the labeled compound.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides complementary structural information with minimal isotope-induced chemical shift variations. The carbonyl carbon appears at approximately 170 ppm, consistent with the benzazepinone structural motif, while aromatic carbons distribute throughout the 110-150 ppm range [2] [3]. The deuterium substitution produces negligible changes in the 13C NMR spectrum, maintaining the characteristic spectral fingerprint of the parent compound while enabling isotopic differentiation through integration patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive molecular weight determination and structural confirmation. In positive ion mode, Ivabradine D6 Hydrochloride exhibits a molecular ion peak $$M+H$$+ at m/z 511.08, representing a 6 dalton mass increase compared to the non-deuterated parent compound [4] [5]. Additional adduct ions include $$M+Na$$+ at m/z 533.06, providing further confirmation of the molecular formula C27H37D6ClN2O5 [5].
Negative ion mode analysis reveals the molecular ion $$M-H$$- at m/z 509.08, with chloride adduct formation $$M+Cl$$- at m/z 545.05. The mass spectral fragmentation pattern maintains consistency with the parent compound while demonstrating the characteristic 6 dalton mass shift that enables selective quantification in biological matrices [6] [7].
Tandem Mass Spectrometry (MS/MS) applications utilize multiple reaction monitoring (MRM) transitions for analytical quantification. The deuterium incorporation facilitates enhanced analytical sensitivity and specificity through mass-based discrimination, making Ivabradine D6 Hydrochloride particularly valuable as an internal standard in pharmacokinetic studies [8] [9].
Fourier Transform Infrared (FTIR) Spectroscopy reveals characteristic absorption bands that distinguish the deuterated compound from its hydrogen analog. The carbonyl stretching frequency appears at approximately 1660 cm⁻¹, consistent with the benzazepinone structural framework [10] [11]. Carbon-oxygen-carbon asymmetric stretching vibrations occur at 1230 cm⁻¹, providing additional structural confirmation.
The most distinctive spectroscopic feature involves the carbon-deuterium stretching vibrations at approximately 2100 cm⁻¹, contrasting sharply with carbon-hydrogen stretching frequencies at 2900 cm⁻¹ [10]. This isotopic shift provides unambiguous evidence of deuterium incorporation and enables qualitative differentiation from the non-deuterated parent compound.
Ivabradine D6 Hydrochloride demonstrates enhanced aqueous solubility compared to the free base form, attributed to the hydrochloride salt formation. The parent compound ivabradine hydrochloride exhibits high solubility across the gastrointestinal pH range, with specific values of 10.4 mg/mL at pH 1.1, 38.9 mg/mL at pH 7.6, and 7.8 mg/mL at pH 8.5 [12]. The deuterated derivative is expected to demonstrate similar solubility characteristics with minimal isotopic effects on dissolution behavior.
The compound shows pH-dependent solubility profiles reflecting the ionization characteristics of the basic nitrogen centers. With pKa values of 2.4 for the amide nitrogen and 8.5 for the tertiary amine, the compound exists in different ionization states across physiological pH ranges [12]. At physiological pH 7.4, the compound exhibits a distribution coefficient (logD) of 0.95, indicating favorable absorption characteristics.
Dimethyl Sulfoxide (DMSO) serves as the primary organic solvent for Ivabradine D6 Hydrochloride, with solubility reaching 50 mg/mL when assisted by ultrasonication [13] [2]. This high solubility in DMSO facilitates stock solution preparation for analytical and research applications. The compound demonstrates good solubility in methanol and chloroform, enabling flexible formulation options for various experimental conditions [9] [14].
Dichloromethane and acetonitrile provide additional solvent options for extraction and chromatographic applications. The organic solvent solubility profile remains largely unchanged compared to the non-deuterated parent compound, with deuterium substitution producing minimal effects on intermolecular interactions and solvation characteristics [9] [14].
Ivabradine D6 Hydrochloride exhibits excellent thermal stability under recommended storage conditions. The compound remains stable for three years when stored as a powder at -20°C, demonstrating exceptional long-term stability for isotopically labeled pharmaceutical compounds [15] [2]. At refrigerated temperatures (2-8°C), the compound maintains stability for two years, providing flexibility in storage requirements.
Room temperature stability extends to one month under ambient conditions, enabling convenient handling during analytical procedures [14]. The compound demonstrates resistance to thermal degradation at temperatures up to 70°C, with no significant decomposition observed during short-term exposure. This thermal stability profile exceeds that of many pharmaceutical compounds and reflects the inherent chemical stability of the benzazepinone scaffold.
Acid hydrolysis represents the primary degradation pathway under harsh conditions. When subjected to 1N hydrochloric acid at 80°C, the compound undergoes significant degradation within hours, involving lactam ring opening and subsequent hydrolytic transformations [16] [17]. The degradation mechanism involves protonation of the nitrogen center followed by nucleophilic attack on the carbonyl carbon.
Base hydrolysis occurs through nucleophilic attack by hydroxide ions on the lactam carbonyl, resulting in ring opening and formation of carboxylic acid derivatives [16] [17]. The degradation rate under basic conditions (1N sodium hydroxide at 80°C) produces moderate degradation over hours to days, demonstrating greater stability compared to acidic conditions.
Neutral hydrolysis conditions (water at 80°C) result in minimal degradation, with the compound remaining stable for extended periods [17] [18]. This stability under neutral conditions reflects the resistance of the lactam ring to hydrolytic cleavage in the absence of catalytic acids or bases.
The incorporation of deuterium atoms into Ivabradine D6 Hydrochloride potentially enhances metabolic stability through the kinetic isotope effect. Carbon-deuterium bonds demonstrate greater stability compared to carbon-hydrogen bonds, with typical kinetic isotope effects ranging from 2-7 fold reduction in reaction rates [19] [20]. This enhanced stability may result in extended half-life and improved pharmacokinetic properties compared to the non-deuterated parent compound.
Oxidative degradation pathways may be particularly affected by deuterium substitution, as cytochrome P450-mediated metabolism often involves carbon-hydrogen bond cleavage at methoxy positions [21] [22]. The deuterium incorporation at these metabolically vulnerable sites may significantly reduce degradation rates and alter metabolic profiles.
The logarithm of the octanol-water partition coefficient (logP) for Ivabradine D6 Hydrochloride is expected to approximate 2.1 ± 0.1, closely matching the parent compound value [12]. This moderate lipophilicity indicates balanced hydrophobic and hydrophilic characteristics, facilitating membrane permeation while maintaining aqueous solubility. The deuterium substitution produces minimal changes in partition behavior, as isotopic effects on intermolecular interactions remain negligible.
Distribution coefficient (logD) at physiological pH 7.4 approximates 0.95, reflecting the ionization state of the compound under biological conditions [12]. This value indicates favorable absorption characteristics and suggests good bioavailability potential. The pH-dependent distribution reflects the basic nature of the nitrogen centers and their protonation states across different pH environments.
Membrane permeability characteristics remain largely unchanged compared to the parent compound, with high permeability expected across biological membranes. The compound demonstrates good tissue distribution potential, with the moderate lipophilicity enabling penetration of lipid barriers while maintaining sufficient aqueous solubility for systemic circulation.
Protein binding is expected to approximate 70% of the administered dose, predominantly binding to albumin [12]. This binding characteristic remains unaffected by deuterium substitution, as the isotopic modification does not significantly alter the molecular surface properties responsible for protein interactions.
The bioavailability of the parent compound reaches approximately 40% following oral administration, reflecting first-pass metabolism effects [23]. The deuterium incorporation in Ivabradine D6 Hydrochloride may potentially improve bioavailability through reduced metabolic clearance, although specific bioavailability studies have not been conducted for the deuterated derivative.